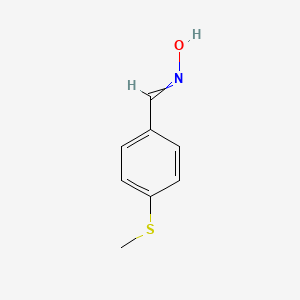

4-(Methylthio)benzaldoxime

Descripción

Contextualization of Oximes in Organic Synthesis and Biochemistry

Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbritannica.com This reaction is a cornerstone of organic synthesis, providing a reliable method for the preparation of these versatile compounds. nih.gov Oximes are not only valuable as intermediates for synthesizing a wide array of other functional groups, such as amines, nitriles, and amides via the Beckmann rearrangement, but they also serve as protecting groups for carbonyl compounds. numberanalytics.comnih.govresearchgate.net

In the realm of biochemistry, oximes and their derivatives play crucial roles in various biological processes. They are found in plants, where they participate in metabolism and biosynthetic pathways, and in animals, they can be involved in olfactory communication. nih.govencyclopedia.pub Furthermore, certain oxime compounds have significant medicinal applications, notably as antidotes for nerve agent poisoning by reactivating the enzyme acetylcholinesterase. nih.govrsc.org

Importance of Aromatic Aldoximes in Chemical Transformations

Aromatic aldoximes, a subclass of oximes derived from aromatic aldehydes, are particularly important in chemical transformations. Their structure, featuring a hydroxyl group attached to a nitrogen atom double-bonded to a carbon of an aromatic ring, imparts specific reactivity. They are key precursors in the synthesis of various heterocyclic compounds, such as isoxazoles, through reactions like 1,3-dipolar cycloaddition of nitrile oxides generated from the aldoxime. core.ac.uklucp.net Additionally, aromatic aldoximes can be converted to aromatic amines, which are otherwise challenging to prepare, through methods like the Koser's reagent-mediated reaction. umich.edu

The electronic nature of the aromatic ring significantly influences the reactivity of the aldoxime group. Electron-donating or electron-withdrawing substituents on the ring can modulate the ease of various transformations. umich.edu

Unique Aspects of Sulfur-Containing Aromatic Compounds in Chemical Research

Sulfur-containing aromatic compounds, often referred to as organosulfur compounds, represent a diverse and important class of molecules in chemical research. thermofisher.com The presence of sulfur imparts unique properties, including the potential for specific odors and flavors, as seen in many natural products. researchgate.netfrontiersin.org Sulfur's ability to exist in various oxidation states allows for a wide range of chemical transformations. nih.gov

Thioethers, or organic sulfides, are a key functional group within this class, characterized by a C-S-C linkage. thermofisher.com They are precursors to other important sulfur-containing functionalities like sulfoxides and sulfones. thermofisher.com Aromatic thioethers are integral building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. thermofisher.comchemicalbook.com The methylthio group (-SCH3), in particular, can influence the electronic properties of an aromatic ring and participate in specific chemical reactions.

Overview of Research Trajectories for 4-(Methylthio)benzaldoxime

Research involving this compound has explored its utility as a synthetic intermediate. For instance, it serves as a precursor for the synthesis of Schiff bases with potential antibacterial and antioxidant activities. growingscience.com The compound has also been utilized in oxidative cycloaddition reactions to form isoxazole (B147169) derivatives, although the presence of the sulfur atom can sometimes lead to competitive oxidation. core.ac.uk These research avenues highlight the interest in harnessing the combined functionalities of the aromatic thioether and the aldoxime group for the creation of novel and potentially bioactive molecules.

Chemical Properties and Synthesis

The defining features of this compound are its aromatic ring substituted with a methylthio group and an aldoxime functional group.

| Property | Data |

| Molecular Formula | C8H8NOS |

| IUPAC Name | 4-(methylthio)benzaldehyde (B43086) oxime |

| CAS Number | 3446-89-7 |

Synthesis: The primary and most direct method for synthesizing this compound is through the reaction of 4-(methylthio)benzaldehyde with hydroxylamine. smolecule.com This condensation reaction is a standard procedure for forming oximes from aldehydes. wikipedia.org Innovations in catalysis, including the use of heterogeneous catalysts, aim to improve the efficiency and environmental friendliness of this process. smolecule.com

Key Reactions and Transformations

This compound participates in a variety of chemical reactions, leveraging the reactivity of both the oxime and the thioether functionalities.

Oxidative Cycloaddition: A significant reaction of aldoximes is their oxidation to nitrile oxides, which can then undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form five-membered heterocyclic rings like isoxazolines and isoxazoles. core.ac.uklucp.net In the case of this compound, this reaction has been used to synthesize isoxazole derivatives, although the yield can be affected by competitive oxidation at the sulfur atom. core.ac.uk

Beckmann Rearrangement: Like other oximes, this compound can undergo the Beckmann rearrangement under acidic conditions to yield the corresponding N-substituted amide. smolecule.com This is a fundamental transformation in organic synthesis for converting oximes into amides. britannica.com

Formation of Schiff Bases: The parent aldehyde, 4-(methylthio)benzaldehyde, is readily used to synthesize Schiff bases by reacting it with various primary amines. growingscience.com These Schiff bases have been investigated for their potential biological activities. growingscience.com

Structural Information

The three-dimensional arrangement of atoms in this compound is crucial to its reactivity. While a specific crystal structure for this compound was not found in the provided search results, the general structural features of aldoximes are well-established. Oximes can exist as geometric isomers (E/Z or syn/anti) due to the restricted rotation around the C=N double bond. wikipedia.org In the solid state, oximes often form hydrogen-bonded dimers or catemers (chains) through interactions between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule. scispace.com The crystal structure of related compounds, such as 4-[2-(Methyl-pyridin-2-ylamino)ethoxy]-benzaldoxime, has been determined, providing insights into the likely intermolecular interactions. researchgate.net

Applications in Synthesis

The primary application of this compound in a laboratory setting is as a building block for more complex organic molecules.

Intermediate for Heterocycles: As mentioned, it is a precursor for isoxazole derivatives, which are structural motifs found in various biologically active compounds. core.ac.uk

Precursor to Biologically Active Molecules: The parent aldehyde, 4-(methylthio)benzaldehyde, is an intermediate in the synthesis of pyrrole (B145914) derivatives with anti-inflammatory activity and Schiff bases with potential antibacterial and antioxidant properties. growingscience.com

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H9NOS |

|---|---|

Peso molecular |

167.23 g/mol |

Nombre IUPAC |

N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3 |

Clave InChI |

TVMICSMBUZCYHJ-UHFFFAOYSA-N |

SMILES canónico |

CSC1=CC=C(C=C1)C=NO |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of 4-(Methylthio)benzaldoxime

The most direct and widely employed method for the preparation of this compound involves the condensation of 4-(Methylthio)benzaldehyde (B43086) with a hydroxylamine (B1172632) derivative. This reaction is a cornerstone of oxime synthesis, relying on the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde.

The synthesis of aldoximes from aldehydes and hydroxylamine hydrochloride is a well-established transformation in organic chemistry. wikipedia.orgasianpubs.org In a typical procedure, 4-(Methylthio)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid and liberating the free hydroxylamine, which then reacts with the aldehyde. Common bases and solvent systems can be employed to facilitate this reaction, with the choice often influencing reaction time and yield. prepchem.comias.ac.in For instance, the reaction can be carried out in a mixture of methanol (B129727) and water, with a base like pyridine (B92270) or sodium hydroxide (B78521), at room temperature. wikipedia.orgrsc.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the this compound can be isolated through standard workup procedures, which may include extraction and recrystallization to yield the pure product. rsc.org The reaction of various aromatic aldehydes with hydroxylamine hydrochloride has been shown to proceed efficiently, often with high yields, highlighting the robustness of this synthetic approach. ias.ac.in

| Aldehyde Reactant | Reagents | Solvent | Conditions | Product | Yield (%) |

| 4-(Methylthio)benzaldehyde | Hydroxylamine hydrochloride, Base (e.g., Pyridine, NaOH) | Methanol/Water or Dichloromethane | Room Temperature | This compound | High (typical for aldoxime synthesis) |

Synthesis of 4-(Methylthio)benzaldehyde as a Key Precursor

The industrial and laboratory-scale production of this compound is heavily reliant on efficient methods for the synthesis of 4-(Methylthio)benzaldehyde. This key intermediate can be prepared through several distinct synthetic routes, each with its own set of advantages and challenges. These pathways include the oxidation of the corresponding alcohol, reduction of a sulfoxide (B87167), catalytic carbonylation of thioanisole (B89551), and halogen displacement reactions.

A primary route to 4-(Methylthio)benzaldehyde involves the oxidation of 4-(Methylthio)benzyl alcohol. sioc-journal.cn This transformation requires the selective oxidation of a primary alcohol to an aldehyde, a common yet sometimes challenging step in organic synthesis. A variety of oxidizing agents and catalytic systems have been developed for this purpose, with a growing emphasis on environmentally benign methods. prepchem.com Catalytic aerobic oxidation, for example, offers a green chemistry approach to this synthesis. prepchem.com Various catalytic systems, often employing platinum nanoparticles supported on materials like carbon hybrids, have been investigated for the oxidation of benzyl (B1604629) alcohol derivatives, including (4-(methylthio)phenyl)methanol.

| Starting Material | Oxidizing Agent/Catalyst | Key Features |

| 4-(Methylthio)benzyl alcohol | Platinum nanoparticles on carbon hybrids | Catalytic aerobic oxidation |

| 4-(Methylthio)benzyl alcohol | Quinaldinium Fluorochromate (QnFC) | Can be used in catalytic amounts with a co-oxidant under solvent-free conditions. ias.ac.in |

An alternative approach to 4-(Methylthio)benzaldehyde is through the reduction of 4-Methylsulfinylbenzaldehyde. This method involves the deoxygenation of the sulfoxide group to the corresponding thioether. A variety of reducing agents are known to effect the reduction of sulfoxides to thioethers, often with high efficiency and chemoselectivity. organic-chemistry.orgresearchgate.net For instance, a combination of triflic anhydride (B1165640) and potassium iodide in acetonitrile (B52724) at room temperature has been shown to be an effective system for the deoxygenation of sulfoxides, tolerating a range of other functional groups. organic-chemistry.org Another effective reagent system is sodium borohydride (B1222165) in the presence of iodine in anhydrous tetrahydrofuran (B95107), which also provides excellent yields and chemoselectivity. organic-chemistry.org The reaction with 4-methylsulfinylbenzaldehyde as the starting material has been reported to yield 4-(methylthio)benzaldehyde in as high as 92% yield. researchgate.net

| Starting Material | Reducing System | Key Advantages |

| 4-Methylsulfinylbenzaldehyde | Triflic anhydride/Potassium iodide | Effective, chemoselective, room temperature reaction. organic-chemistry.org |

| 4-Methylsulfinylbenzaldehyde | Sodium borohydride/Iodine | Excellent yields, chemoselective. organic-chemistry.org |

A modern and atom-economical route to 4-(Methylthio)benzaldehyde is the direct carbonylation of thioanisole. prepchem.com This process involves the introduction of a carbonyl group into the thioanisole molecule using carbon monoxide in the presence of a catalyst. Heterogeneous catalysts, such as solid superacid catalysts, are particularly attractive for this transformation as they can be easily separated from the reaction mixture and potentially reused. prepchem.com One such catalyst system is the SZTA catalyst, which is a sulfated zirconia-titania-vanadia composite. organic-chemistry.orggoogle.com The synthesis of 4-(methylthio)benzaldehyde using an SZTA catalyst involves reacting thioanisole with carbon monoxide in an autoclave at elevated temperature and pressure. organic-chemistry.orggoogle.com The yield of the reaction is influenced by parameters such as catalyst loading, CO pressure, and reaction time. organic-chemistry.org

| Catalyst Amount (g per 0.1 mol Thioanisole) | CO Pressure (MPa) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 0.3 | 0.5 | 3 | 80 | 76.0 |

| 1 | 3 | 5 | 80 | 96.0 |

| 2 | 3 | 5 | 80 | 87.3 |

| 2 | 5 | 8 | 80 | 96.6 |

A classical and effective method for the synthesis of 4-(Methylthio)benzaldehyde is through a halogen displacement reaction. This approach typically involves the reaction of a p-halobenzaldehyde, such as p-chlorobenzaldehyde, with a thiolate reagent like sodium methanethiolate (B1210775). In this nucleophilic aromatic substitution reaction, the methanethiolate ion displaces the halide ion on the aromatic ring to form the desired thioether. The reaction is often carried out in a suitable solvent, such as toluene (B28343), at an elevated temperature. For instance, reacting p-chlorobenzaldehyde with sodium methanethiolate in toluene at 80°C results in the formation of 4-(Methylthio)benzaldehyde. sioc-journal.cn This method is a reliable route to the key aldehyde precursor, with one report indicating a yield of up to 94% when reacting 4-chlorobenzaldehyde (B46862) with thiomethyl alcohol and sodium hydroxide. researchgate.net

| Halogenated Precursor | Thiolate Reagent | Solvent | Temperature (°C) | Product |

| p-Chlorobenzaldehyde | Sodium methanethiolate | Toluene | 80 | 4-(Methylthio)benzaldehyde |

Advanced Derivatization Strategies of this compound

Transformation to Nitriles

The conversion of aldoximes to nitriles is a fundamental dehydration reaction in organic synthesis. This transformation is crucial for the production of 4-(methylthio)benzonitrile (B1583463), a key intermediate in the synthesis of various organic materials and pharmaceuticals.

Lewis acids are effective reagents for promoting the dehydration of aldoximes. Tin(IV) chloride (SnCl₄) is a noteworthy example, facilitating this conversion under solvent-free conditions, which aligns with green chemistry principles. The reaction typically involves heating the aldoxime with a stoichiometric amount of SnCl₄. The proposed mechanism suggests that the Lewis acidic tin center coordinates to the oxygen atom of the oxime, enhancing the leaving group ability of the hydroxyl moiety. A subsequent elimination, assisted by a chloride ion acting as a base, yields the corresponding nitrile.

Research has shown that this protocol is applicable to a variety of substituted benzaldoximes. While specific data for this compound is not extensively detailed in the cited literature, the general methodology indicates that substrates with electron-withdrawing groups tend to show better yields in shorter reaction times. Conversely, electron-donating groups, such as the methylthio group, may require slightly longer reaction times or show moderate yields. The reaction is generally clean, and the desired nitrile can be isolated in good to high yields after a straightforward work-up procedure.

Table 1: Dehydration of Various Aldoximes to Nitriles using SnCl₄

| Entry | Aldoxime | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde oxime | Benzonitrile (B105546) | 3.0 | 90 |

| 2 | 4-Chlorobenzaldehyde oxime | 4-Chlorobenzonitrile | 2.5 | 94 |

| 3 | 4-Nitrobenzaldehyde oxime | 4-Nitrobenzonitrile | 2.0 | 96 |

| 4 | 4-Methoxybenzaldehyde oxime | 4-Methoxybenzonitrile | 3.5 | 88 |

Organophosphorus reagents, particularly in combination with a halogen source, provide a mild and efficient method for the dehydration of aldoximes. The system comprising triphenylphosphine (B44618) (PPh₃) and bromotrichloromethane (B165885) (CBrCl₃) is a variation of the Appel reaction conditions, which has been successfully employed for the synthesis of benzonitriles from benzaldoximes.

Table 2: Representative Dehydration of Aldoximes using PPh₃-based Systems

| Entry | Aldoxime | Reagent System | Product | Yield (%) |

| 1 | Benzaldehyde oxime | PPh₃/CCl₄ | Benzonitrile | >90 |

| 2 | 4-Methoxybenzaldehyde oxime | PPh₃/CCl₄ | 4-Methoxybenzonitrile | >90 |

| 3 | 2-Chlorobenzaldehyde oxime | PPh₃/CCl₄ | 2-Chlorobenzonitrile | >90 |

Generation of Nitrile Oxides and Subsequent Cycloaddition Reactions

Nitrile oxides are highly reactive 1,3-dipolar species that serve as valuable intermediates in the synthesis of five-membered heterocycles. They are typically generated in situ from aldoximes and immediately trapped by a dipolarophile.

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne is a powerful tool for constructing isoxazoline (B3343090) and isoxazole (B147169) rings, respectively. These heterocyclic motifs are prevalent in many biologically active compounds and pharmaceutical agents. prepchem.com

Hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), commonly known as Koser's reagent, are effective oxidants for the conversion of aldoximes to nitrile oxides under mild conditions. wikipedia.org This method avoids the need for harsh reagents or conditions, making it an attractive approach in modern organic synthesis. sciforum.net The in situ generated nitrile oxide can then be trapped by a suitable dipolarophile to afford the desired heterocyclic product.

In the context of this compound, studies have shown that its reaction with Koser's reagent in the presence of a dipolarophile can lead to the formation of the corresponding isoxazole. However, the presence of the oxidizable methylthio group presents a challenge. Research on the oxidative cycloaddition of this compound with an enaminone using Koser's reagent resulted in the desired 3,4-disubstituted isoxazole, but in a modest yield of 34%. wikipedia.org This lower yield is likely due to competitive oxidation at the sulfur atom of the methylthio group by the hypervalent iodine reagent. prepchem.comwikipedia.org This highlights a key consideration in the synthetic planning for sulfur-containing substrates.

Table 3: Koser's Reagent-Mediated Cycloaddition of this compound

| Aldoxime | Dipolarophile | Product | Yield (%) | Reference |

| This compound | 1-(pyrrolidin-1-yl)prop-2-en-1-one | 1-(3-(4-(Methylthio)phenyl)isoxazol-4-yl)ethan-1-one | 34 | wikipedia.org |

1,3-Dipolar Cycloadditions for Heterocycle Formation (e.g., Isoxazoles)

Transition Metal-Catalyzed Cycloadditions (e.g., Ruthenium(II) Catalysis)

The synthesis of isoxazole rings from aldoximes can be achieved via a 1,3-dipolar cycloaddition pathway. In this process, the aldoxime is first converted in situ to a nitrile oxide, which then acts as the 1,3-dipole. This reactive intermediate subsequently undergoes a cycloaddition reaction with a dipolarophile, typically an alkyne, to yield the isoxazole ring.

Ruthenium(II) complexes have emerged as effective catalysts for this transformation, particularly for cycloadditions involving terminal alkynes. nih.gov Catalyst systems based on (Cyclopentadienyl)(cyclooctadiene)ruthenium(II) chloride, [CpRuCl(cod)], are known to facilitate the reaction between nitrile oxides and electronically deficient 1-haloalkynes to produce 4-haloisoxazoles. nih.gov These reactions are noted for their operational simplicity, often proceeding at room temperature and demonstrating tolerance to air. nih.gov While direct studies specifying this compound in this catalytic system are not prominent, the established methodology suggests its potential application. The process would involve the initial oxidation of this compound to 4-(methylthio)benzonitrile oxide, which would then be trapped by an alkyne in the presence of the Ru(II) catalyst to afford the corresponding 3-(4-(methylthio)phenyl)isoxazole derivative.

Regiochemical Control in Isoxazole Synthesis

A critical aspect of the 1,3-dipolar cycloaddition reaction for isoxazole synthesis is the control of regiochemistry. The reaction between a nitrile oxide (derived from an aldoxime like this compound) and an unsymmetrical alkyne can theoretically yield two different regioisomers, for example, a 3,5-disubstituted isoxazole and its 3,4-disubstituted counterpart. nih.gov

The regiochemical outcome is influenced by several factors, including the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. nih.gov Furthermore, reaction conditions can play a decisive role. In some systems, the cycloaddition has been found to be reversible, allowing for the isolation of a kinetically favored product under milder conditions, which can then isomerize to the more thermodynamically stable regioisomer at elevated temperatures. nih.gov For instance, studies have shown the formation of a 3,4-disubstituted isoxazole as the kinetic product, which subsequently rearranges to the thermodynamic 3,5-disubstituted isomer. nih.gov Achieving regiochemical control is paramount as the biological activity and material properties of the resulting isoxazole derivatives are highly dependent on their substitution pattern.

Formation of Isoxazol-5-one Derivatives (e.g., via Condensation with 1,3-Dicarbonyls)

A well-established route to isoxazol-5(4H)-one derivatives involves the condensation of benzaldoximes with 1,3-dicarbonyl compounds, such as β-ketoesters. mdpi.comclockss.org This reaction provides a direct method for constructing the isoxazol-5-one core. Research has specifically demonstrated the synthesis of a this compound derivative through this pathway. In one study, 4-(4-(Methylthio)benzylidene)-3-propylisoxazol-5(4H)-one was successfully synthesized. mdpi.com

The synthesis is often performed as a one-pot, three-component reaction involving the parent aldehyde (4-(methylthio)benzaldehyde), hydroxylamine hydrochloride, and a β-ketoester (e.g., ethyl 3-oxohexanoate). mdpi.com This approach is effectively equivalent to starting with the pre-formed this compound. Various catalysts, including amine-functionalized cellulose (B213188), have been employed to facilitate the reaction under mild, room-temperature conditions. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

|---|---|---|---|---|

| 4-(Methylthio)benzaldehyde | Hydroxylamine Hydrochloride | Ethyl 3-oxohexanoate | 4-(4-(Methylthio)benzylidene)-3-propylisoxazol-5(4H)-one | mdpi.com |

Formation of Oxime Ethers

The oxime functional group of this compound can be readily converted into oxime ethers through O-alkylation. This transformation is typically achieved via a method analogous to the Williamson ether synthesis. misuratau.edu.ly The process involves deprotonating the oxime's hydroxyl group with a suitable base, followed by nucleophilic substitution on an alkylating agent.

Commonly, the oxime is treated with a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). misuratau.edu.ly An alkylating agent, for instance, an alkyl or benzyl halide (e.g., benzyl chloride), is then introduced to the reaction mixture. The reaction proceeds to form the corresponding O-alkyl or O-benzyl oxime ether. misuratau.edu.ly Additives like potassium iodide (KI) may be used to facilitate the reaction. This general and high-yielding procedure allows for the introduction of a wide variety of substituents onto the oxime oxygen, enabling the synthesis of a library of this compound ether derivatives.

Oxidative Transformations of the Methylthio Moiety

A significant challenge in the chemistry of this compound is the chemoselective oxidation of the methylthio group without affecting the acid-sensitive oxime functionality. The oxime group is susceptible to oxidative deprotection or other transformations under harsh oxidative conditions. ias.ac.in Therefore, developing mild and selective oxidation protocols is crucial.

The goal is the controlled conversion of the sulfide (B99878) to either the corresponding sulfoxide (4-(methylsulfinyl)benzaldoxime) or sulfone (4-(methylsulfonyl)benzaldoxime). The choice of oxidant and catalytic system is key to achieving this selectivity. organic-chemistry.org While various reagents are known for sulfide oxidation, many are not compatible with the oxime moiety. ias.ac.in

A particularly effective system for the chemoselective oxidation of the sulfide in this compound utilizes molybdenum(VI) dichloride dioxide (MoO₂Cl₂) as a catalyst with hydrogen peroxide (H₂O₂) as the terminal oxidant. ias.ac.in This catalytic system has demonstrated remarkable selectivity, successfully oxidizing the sulfide to the sulfoxide and further to the sulfone while preserving the integrity of the oxime group. ias.ac.in The stability of the oxime functionality under these specific conditions distinguishes this method from other oxidative procedures that might lead to unwanted side reactions. ias.ac.in This high degree of chemoselectivity makes the MoO₂Cl₂/H₂O₂ system a valuable tool for the specific functionalization of the sulfur atom in this compound.

| Substrate | Catalyst | Oxidant | Product(s) | Reference |

|---|---|---|---|---|

| This compound | MoO₂Cl₂ | H₂O₂ | 4-(Methylsulfinyl)benzaldoxime and 4-(Methylsulfonyl)benzaldoxime | ias.ac.in |

Selective Oxidation to Sulfoxides and Sulfones in the Presence of Oxime Functionality

Synthesis of Other Nitrogen- and Sulfur-Containing Heterocycles (e.g., 1,2,4-Oxadiazoles from related arylthio-containing precursors)

The 1,2,4-oxadiazole (B8745197) ring is a significant structural motif in medicinal chemistry, and its synthesis can be achieved from a variety of starting materials, including arylthio-containing precursors. ias.ac.in A prevalent and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the use of substituted aryl nitriles. ias.ac.inbeilstein-journals.org This methodology is applicable to precursors bearing a methylthio group, such as 4-(methylthio)benzonitrile, which serves as a related arylthio-containing precursor.

The general synthetic pathway typically involves a multi-step, one-pot procedure. ias.ac.in The process begins with the conversion of an aryl nitrile to the corresponding aryl amidoxime (B1450833). This is achieved by reacting the nitrile with hydroxylamine, often with a catalytic amount of acetic acid, at an elevated temperature. ias.ac.in

The intermediate amidoxime is then acylated by reacting it with an acylating agent, such as an acyl chloride (e.g., crotonoyl chloride), in a suitable solvent like tetrahydrofuran (THF) at room temperature. ias.ac.in The final step is an intramolecular cyclization and dehydration of the O-acylated amidoxime intermediate to form the stable 1,2,4-oxadiazole ring. This is typically accomplished by heating the reaction mixture in a high-boiling point solvent like dimethyl sulfoxide (DMSO). ias.ac.in This synthetic route is robust and accommodates a wide range of substituents on the aryl nitrile, including both electron-donating and electron-withdrawing groups. ias.ac.in

Table 1: Representative Synthesis of a 1,2,4-Oxadiazole from an Aryl Nitrile Precursor This table outlines the general, multi-step process applicable to arylthio-containing precursors.

Formation of Schiff Bases and Imines derived from 4-(Methylthio)benzaldehyde

4-(Methylthio)benzaldehyde is a versatile precursor for the synthesis of Schiff bases (also known as imines or azomethines), which are compounds characterized by a carbon-nitrogen double bond (-C=N-). These derivatives are formed through the condensation reaction of 4-(methylthio)benzaldehyde with various primary amines. researchgate.netgrowingscience.com

The general synthetic procedure is a straightforward and efficient method. growingscience.com It typically involves reacting equimolar concentrations of 4-(methylthio)benzaldehyde and a selected primary amine in a solvent, most commonly methanol. researchgate.netgrowingscience.com The reaction mixture is heated under reflux for several hours, often with the addition of a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid, to facilitate the dehydration step. researchgate.netgrowingscience.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). growingscience.com This method has been demonstrated to produce a wide array of Schiff base derivatives in good yields, generally ranging from 68% to 82%. growingscience.com

The mechanism of Schiff base formation proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by an acid-catalyzed elimination of a water molecule to yield the final imine product.

Table 2: Synthesis of Various Schiff Bases from 4-(Methylthio)benzaldehyde Illustrates the reaction of 4-(Methylthio)benzaldehyde with different primary amines and the corresponding product yields.

Table of Mentioned Compounds

Chemical Reactivity and Reaction Pathways

Reactivity of the Oxime Functional Group

The oxime group (C=N-OH) is a versatile functional group known for its participation in a variety of important organic reactions. In 4-(Methylthio)benzaldoxime, the electronic nature of the para-substituted methylthio group influences the reactivity of the oxime moiety.

The dehydration of aldoximes to form nitriles, which contain a carbon-nitrogen triple bond, is a fundamental transformation in organic synthesis. wikipedia.orgwikipedia.org This reaction typically requires the use of dehydrating agents or acid anhydrides. wikipedia.org For this compound, this conversion would yield 4-(methylthio)benzonitrile (B1583463). The formation of a carbon-nitrogen triple bond represents a significant change in the electronic structure and reactivity of the molecule. wikipedia.org

In a related context, the generation of nitrile oxides from aldoximes is a key step in 1,3-dipolar cycloaddition reactions. core.ac.uk Oxidation of this compound can produce the corresponding nitrile oxide, which can then react with various dipolarophiles to form heterocyclic compounds like isoxazoles. core.ac.uksmolecule.com The methylthio group at the para position has been shown to influence the electronic properties of the system, which can affect the rate and efficiency of nitrile oxide formation and subsequent cycloaddition. smolecule.com

Oxime anions can serve as hydroxide (B78521) surrogates in nucleophilic aromatic substitution reactions for the synthesis of phenols from aryl halides. This process involves the formation of an O-aryl oxime intermediate, which then undergoes fragmentation. While specific studies detailing the fragmentation of this compound in this context are not prevalent, the general mechanism provides a framework for understanding its potential behavior. The reaction of an aryl halide with an oxime anion would lead to an intermediate that, upon fragmentation, could yield a phenol. This methodology has been explored for the synthesis of various substituted phenols.

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. smolecule.comwikipedia.org This reaction proceeds through the protonation of the oxime's hydroxyl group, followed by the migration of the group anti to the leaving group to a nitrogen atom, forming a nitrilium ion intermediate. masterorganicchemistry.combdu.ac.in Subsequent hydrolysis of this intermediate yields the corresponding amide. masterorganicchemistry.com In the case of this compound, the Beckmann rearrangement would lead to the formation of N-(4-(methylthio)phenyl)formamide. The reaction is often catalyzed by strong acids like sulfuric acid, but other reagents such as phosphorus pentachloride and thionyl chloride can also promote the rearrangement. wikipedia.org The stereochemistry of the oxime is crucial, as the group anti-periplanar to the hydroxyl group is the one that migrates. wikipedia.org

Table 1: Key Reactions of the Oxime Functional Group in this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Dehydration | Dehydrating agents, Acid anhydrides | Nitrile (4-(Methylthio)benzonitrile) |

| Nitrile Oxide Formation | Oxidizing agents (e.g., hypervalent iodine reagents) | Nitrile Oxide |

| Beckmann Rearrangement | Acidic conditions (e.g., H₂SO₄) | Amide (N-(4-(methylthio)phenyl)formamide) |

Reactivity of the Methylthio Functional Group

The methylthio (-SCH₃) group is an important functionality that significantly influences the electronic properties and reactivity of the aromatic ring and the molecule as a whole.

The sulfur atom in the methylthio group is susceptible to oxidation. cnr.it Depending on the oxidizing agent and reaction conditions, the methylthio group can be oxidized to a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃). For instance, selective oxidation of sulfides to sulfoxides and sulfones can be achieved using reagents like hydrogen peroxide with a molybdenum catalyst (MoO₂Cl₂). scispace.com Interestingly, studies have shown that it is possible to selectively oxidize the sulfide (B99878) in this compound to the corresponding sulfoxide and sulfone while leaving the oxime functionality intact. scispace.com This selective oxidation highlights the ability to tune reaction conditions to target specific functional groups within the molecule.

Table 2: Oxidation Products of the Methylthio Group

| Oxidation State | Functional Group |

| Sulfide | -SCH₃ |

| Sulfoxide | -SOCH₃ |

| Sulfone | -SO₂CH₃ |

The methylthio group is an electron-donating group through resonance, which impacts the electron density distribution within the aromatic ring and the conjugated system of this compound. This electron-donating nature increases the electron density at the ortho and para positions of the benzene (B151609) ring. This electronic effect can influence the rates and regioselectivity of electrophilic aromatic substitution reactions. Furthermore, in reactions involving the oxime group, such as the formation of nitrile oxides for cycloaddition reactions, the electron-donating methylthio group can affect the energy of the frontier molecular orbitals, thereby influencing the reactivity of the molecule. smolecule.com

The chemical reactivity of this compound is a rich tapestry woven from the individual and combined characteristics of its oxime and methylthio functional groups. The oxime moiety provides pathways to nitriles, amides via the Beckmann rearrangement, and heterocyclic systems through nitrile oxide intermediates. Concurrently, the methylthio group's susceptibility to oxidation and its role as an electron-donating substituent add another layer of chemical versatility. Understanding these distinct reaction pathways is crucial for harnessing the synthetic potential of this intriguing molecule in the development of novel compounds and materials.

Interplay between Oxime and Thioether Reactivity

The presence of both an oxime and a thioether functional group within the this compound molecule introduces a fascinating interplay of reactivity, particularly under oxidative conditions. These two groups can compete for oxidation, leading to different reaction products depending on the reagents and conditions employed. The electron-donating nature of the methylthio group influences the reactivity of the aromatic system and the oxime, while the sulfur atom itself is susceptible to oxidation.

Under oxidative conditions, this compound can undergo transformation at either the oxime functionality or the thioether linkage. The predominant pathway is dictated by the nature of the oxidant and the reaction conditions, which can be tuned to favor one transformation over the other.

The primary competitive pathways are:

Oxidation of the Oxime Group: The oxime can be oxidized to generate a nitrile oxide intermediate. This highly reactive species is a 1,3-dipole that can readily participate in cycloaddition reactions with suitable dipolarophiles, such as alkenes or alkynes, to form heterocyclic structures like isoxazoles or isoxazolines. core.ac.uk Hypervalent iodine reagents are commonly employed for this transformation. core.ac.uksmolecule.com

Oxidation of the Thioether Group: The sulfur atom of the methylthio group is readily oxidized. Depending on the strength of the oxidizing agent and the stoichiometry, the thioether can be converted first to a sulfoxide and then further to a sulfone. This transformation alters the electronic properties of the substituent from electron-donating (thioether) to electron-withdrawing (sulfoxide and sulfone).

Research into the oxidative cycloaddition of this compound using hypervalent iodine reagents has highlighted this competition. In one study, the reaction of this compound to form an isoxazole (B147169) derivative resulted in a low yield of 34%. core.ac.uk This was attributed to the competitive oxidation of the sulfur atom, which presents a competing reaction pathway that consumes the starting material and reduces the efficiency of the desired cycloaddition. core.ac.uk

The selective oxidation of sulfides to sulfoxides or sulfones in the presence of other functional groups, including oximes, has been a subject of considerable study. capes.gov.brresearchgate.nettandfonline.com Various reagents and catalytic systems have been developed to achieve high chemoselectivity. For instance, the use of hydrogen peroxide with a molybdenum catalyst has been shown to selectively oxidize sulfides to sulfoxides and sulfones without affecting sensitive functionalities like oximes. researchgate.net Conversely, oxidants that are more reactive towards the oxime group, such as certain hypervalent iodine compounds, will favor the formation of nitrile oxides. core.ac.ukorganic-chemistry.org

The table below summarizes the potential products arising from the competitive oxidation of this compound and the general conditions that favor each pathway.

| Reaction Pathway | Functional Group Targeted | Key Intermediate/Product Type | Favored by | Potential Products from this compound |

|---|---|---|---|---|

| Oxime Oxidation | C=N-OH (Oxime) | Nitrile Oxide | Hypervalent Iodine Reagents (e.g., PhI(OAc)₂) | 4-(Methylthio)benzonitrile oxide |

| Thioether Oxidation (Partial) | -S-CH₃ (Thioether) | Sulfoxide | Controlled oxidation (e.g., H₂O₂ with Mo catalyst, 1 equiv.) | 4-(Methylsulfinyl)benzaldoxime |

| Thioether Oxidation (Full) | -S-CH₃ (Thioether) | Sulfone | Stronger/excess oxidant (e.g., H₂O₂ with Mo catalyst, >2 equiv.) | 4-(Methylsulfonyl)benzaldoxime |

This competitive reactivity underscores the importance of careful reagent selection in synthetic routes involving this compound. By choosing appropriate conditions, chemists can direct the reaction toward the desired functional group transformation, enabling the synthesis of a diverse range of derivatives. For example, to promote reactions at the oxime, it may be necessary to first protect the thioether group or to use an oxidant that shows high selectivity for the oxime. Conversely, to synthesize the corresponding sulfoxide or sulfone derivatives while preserving the oxime, selective sulfide oxidation protocols are required. researchgate.nettandfonline.com

Mechanistic Investigations

Elucidation of Dehydration Mechanisms for Nitrile Formation

The conversion of aldoximes to nitriles is a fundamental dehydration reaction in organic synthesis. For 4-(Methylthio)benzaldoxime, this transformation to 4-(methylthio)benzonitrile (B1583463) can be achieved using various dehydrating agents and catalysts. The mechanism of this process is generally understood to proceed through the activation of the oxime hydroxyl group, facilitating its departure as a water molecule.

The reaction pathway typically involves the following key steps:

Activation of the Hydroxyl Group: A catalyst or dehydrating agent coordinates to the oxygen atom of the oxime's hydroxyl group. This enhances its leaving group ability.

Proton Transfer: A proton may be abstracted from the oxime's hydroxyl group, or a proton may be transferred to the nitrogen atom, depending on the specific reaction conditions and reagents used.

Elimination of Water: The activated hydroxyl group departs as a water molecule, leading to the formation of a transient intermediate.

Nitrile Formation: A final proton abstraction from the carbon atom of the C-H bond adjacent to the nitrogen results in the formation of the carbon-nitrogen triple bond of the nitrile.

The choice of reagent can influence the specific intermediates and transition states involved. For instance, acid catalysts promote the protonation of the hydroxyl group, making it a better leaving group. Conversely, some metal catalysts may coordinate with the nitrogen atom, facilitating a different electronic rearrangement.

Table 1: Comparison of Proposed Intermediates in Aldoxime Dehydration

| Catalyst/Reagent Type | Proposed Key Intermediate | Subsequent Step |

|---|---|---|

| Acid Catalyst | Protonated Oxime | Loss of Water |

| Metal Catalyst | Metal-Oxime Complex | Reductive Elimination |

| Dehydrating Agent | Acylated/Sulfonylated Oxime | E2-type Elimination |

Understanding the Mechanism of 1,3-Dipolar Cycloaddition Reactions Initiated by Nitrile Oxides

The nitrile oxide derived from this compound, 4-(methylthio)benzonitrile oxide, is a reactive 1,3-dipole. It readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgchem-station.com These reactions are of significant synthetic utility for the construction of isoxazolines and isoxazoles. wikipedia.org

The mechanism of 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process, as proposed by Huisgen. wikipedia.org This implies that the two new sigma bonds are formed in a single transition state, although not necessarily at the same rate. The reaction is a [π4s + π2s] cycloaddition, where the 4π electrons come from the nitrile oxide and the 2π electrons from the dipolarophile. chesci.com

Influence of Catalysts and Reagents on Reaction Pathways

While 1,3-dipolar cycloadditions can occur thermally, the use of catalysts can significantly influence the reaction rate and selectivity. mdpi.com Metal catalysts, for example, can coordinate to either the 1,3-dipole or the dipolarophile, thereby lowering the energy of the transition state. This coordination can also enhance the regioselectivity and stereoselectivity of the reaction.

Stereochemical and Regiochemical Control Mechanisms

The stereochemistry of the 1,3-dipolar cycloaddition is typically controlled by the concerted nature of the mechanism. The reaction is stereospecific, meaning that the stereochemistry of the dipolarophile is retained in the product. For example, a cis-alkene will yield a cis-substituted isoxazoline (B3343090).

Regioselectivity, the orientation of the 1,3-dipole with respect to the dipolarophile, is governed by both electronic and steric factors. researchgate.net According to Frontier Molecular Orbital (FMO) theory, the predominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chesci.com The regiochemistry is determined by the matching of the orbital coefficients of the interacting atoms.

For 4-(methylthio)benzonitrile oxide, the electron-donating nature of the methylthio group will influence the energies and coefficients of its frontier orbitals. This, in turn, will affect the regiochemical outcome of its cycloaddition with different dipolarophiles. Steric hindrance between bulky substituents on both the dipole and the dipolarophile can also play a crucial role in directing the regioselectivity. researchgate.net

Table 2: Factors Influencing Regioselectivity in 1,3-Dipolar Cycloaddition of 4-(Methylthio)benzonitrile Oxide

| Factor | Influence on Regioselectivity |

|---|---|

| Electronic Effects | The electron-donating methylthio group raises the HOMO energy of the nitrile oxide, influencing the dominant HOMO-LUMO interaction. |

| Steric Effects | Bulky substituents on the dipolarophile will favor the approach of the nitrile oxide from the less hindered side. researchgate.net |

| Catalyst | Coordination of a catalyst can alter the electronic properties and steric accessibility of the reactants, thereby influencing the regiochemical outcome. mdpi.com |

Mechanistic Studies of Selective Oxidation Reactions of the Sulfur Group

The methylthio group in this compound is susceptible to oxidation. Selective oxidation can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. The mechanism of this oxidation depends on the oxidant used.

Commonly, reagents such as hydrogen peroxide, peroxy acids, or metal-based oxidants are employed. The generally accepted mechanism for the oxidation of a sulfide (B99878) to a sulfoxide involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

For the further oxidation of the sulfoxide to a sulfone, a second equivalent of the oxidant is required. The mechanism is similar, with the sulfur atom of the sulfoxide acting as the nucleophile. The chemoselectivity of the oxidation, i.e., stopping at the sulfoxide stage, can be challenging and often requires careful control of reaction conditions such as temperature and stoichiometry of the oxidant.

Catalytic methods, often employing metal complexes, can provide a high degree of selectivity. nih.govnih.govillinois.eduresearchgate.net These catalysts can activate the oxidant and facilitate a controlled oxygen transfer to the sulfur atom. The ligand environment around the metal center can be tuned to modulate the reactivity and selectivity of the catalytic system. nih.govnih.govresearchgate.net

Analysis of Radical-Nucleophilic Substitution (SRN1) Pathways in related Aromatic Substitutions involving Oxime Anions

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction that allows for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgdalalinstitute.comorganicreactions.org This pathway involves radical and radical anion intermediates. wikipedia.orgdalalinstitute.comorganicreactions.org While not as common as other aromatic substitution mechanisms, it is a viable pathway for certain substrates and nucleophiles.

The SRN1 mechanism consists of three main stages:

Initiation: An electron is transferred to the aromatic substrate, forming a radical anion. This can be initiated by light, a solvated electron, or another radical species.

Propagation: The radical anion fragments to form an aryl radical and the leaving group anion. The aryl radical then reacts with the nucleophile to form a new radical anion. This new radical anion transfers its electron to another molecule of the aromatic substrate, propagating the chain.

Termination: The chain reaction is terminated by various processes, such as the dimerization of radicals or reaction with a solvent molecule.

The anion of this compound could potentially act as a nucleophile in an SRN1 reaction with a suitable aromatic substrate bearing a good leaving group. The feasibility of this reaction would depend on the relative redox potentials of the species involved and the stability of the intermediate radicals. The presence of the electron-donating methylthio group would influence the electronic properties of the aromatic ring and the stability of any radical intermediates formed. Studies on the behavior of oxime radicals suggest that they can participate in intramolecular cyclizations, indicating their potential reactivity in radical processes. nih.gov

Computational and Experimental Approaches to Reaction Mechanism Verification

The elucidation of complex reaction mechanisms relies on a combination of computational and experimental techniques. researchgate.netrsc.org

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways, determine the structures and energies of reactants, transition states, and products, and to calculate activation energies. africaresearchconnects.commdpi.com This allows for the theoretical prediction of reaction feasibility and selectivity. For the reactions of this compound, DFT could be used to model the dehydration to the nitrile, the transition state of the 1,3-dipolar cycloaddition, and the energetics of the sulfur oxidation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic aspects of a reaction, including the role of solvent molecules and conformational changes during the reaction. mdpi.com

Experimental Approaches:

Isotope Labeling Studies: Replacing an atom with its isotope (e.g., deuterium (B1214612) for hydrogen) and observing the effect on the reaction rate (kinetic isotope effect) can help to identify which bonds are broken or formed in the rate-determining step.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are used to identify and characterize reactants, intermediates, and products. In-situ spectroscopic methods can be used to monitor the progress of a reaction and detect transient species.

Trapping Experiments: The addition of a trapping agent that can react with a specific intermediate can provide evidence for the existence of that intermediate.

By combining these computational and experimental methods, a comprehensive understanding of the reaction mechanisms involving this compound can be achieved.

Theoretical and Computational Insights into this compound Remain Undocumented in Public Research

A thorough review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the chemical compound this compound. Despite the availability of computational research on structurally related molecules, such as benzaldoxime (B1666162) derivatives and other compounds containing a methylthio group, direct quantum chemical calculations, spectroscopic predictions, and detailed electronic structure analyses for this compound are not present in the accessible body of published research.

Computational chemistry is a powerful tool for elucidating the properties of molecules. Techniques like Density Functional Theory (DFT) are routinely used to optimize molecular structures and calculate electronic properties. Analyses such as Frontier Molecular Orbital (HOMO-LUMO) theory help in predicting a molecule's reactivity, while Natural Bond Orbital (NBO) analysis provides insights into charge delocalization and intramolecular interactions. Furthermore, computational methods are frequently employed to predict spectroscopic data, including vibrational frequencies for IR and Raman spectroscopy, and chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy, which are invaluable for experimental characterization.

However, for this compound, specific data pertaining to the following computational analyses could not be located:

Density Functional Theory (DFT) Calculations: No published studies were found that detail the optimization of the molecular structure or the calculation of electronic properties (such as dipole moment and electrostatic potential) for this compound using DFT methods.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: There is no available research detailing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, nor the resulting energy gap, which is crucial for predicting its chemical reactivity and electronic transitions.

Natural Bond Orbital (NBO) Analysis: Information regarding the donor-acceptor interactions, charge delocalization, and hyperconjugative stability of this compound from NBO analysis is absent from the literature.

Vibrational Frequency Calculations: Predicted IR and Raman active vibrational frequencies, which are essential for the interpretation of experimental spectra, have not been reported.

NMR Chemical Shift Predictions: There are no documented theoretical predictions of the 1H and 13C NMR chemical shifts for this specific oxime.

While experimental data and computational studies are available for the precursor molecule, 4-(methylthio)benzaldehyde (B43086), and for various Schiff bases derived from it, this information cannot be extrapolated to accurately describe the theoretical and computational profile of this compound due to the significant structural and electronic differences introduced by the oxime functional group. The absence of these specific computational studies indicates a gap in the current scientific literature regarding the detailed physicochemical properties of this compound.

Theoretical and Computational Studies

Reaction Pathway Modeling

Computational modeling of reaction pathways provides profound insights into the mechanisms of chemical transformations, offering a microscopic view of the energetic and structural changes that occur as reactants evolve into products. For molecules like 4-(Methylthio)benzaldoxime, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, such as thermal decomposition, rearrangements, or synthetic routes. These models map the potential energy surface of a reaction, identifying key stationary points including reactants, products, intermediates, and, most critically, transition states.

A relevant area of study for aldoximes is their conversion to other functional groups. For instance, the gas-phase molecular elimination of benzaldoxime (B1666162) to form benzonitrile (B105546) and water has been examined using various levels of theory, including B3LYP/6-31G. researchgate.net Such studies reveal that the reaction proceeds through a concerted, semi-polar mechanism involving a four-membered cyclic transition state. researchgate.net The breaking of the benzylic C-H bond is often identified as the rate-determining step in these transformations. researchgate.net While specific pathway modeling for this compound is not extensively documented in publicly available literature, the methodologies applied to parent benzaldoxime and its other substituted derivatives serve as a robust framework for understanding its reactivity.

Transition State Characterization and Activation Energy Calculations

The transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its characterization is paramount for understanding reaction kinetics. Computationally, a transition state is located and confirmed by vibrational frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects reactants and products.

The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. For substituted benzaldoximes, the nature and position of the substituent can significantly influence the activation energy. For example, in the conversion of meta- and para-substituted syn-benzaldoxime arenesulfonates to nitriles, kinetic studies have been performed to determine activation parameters. cdnsciencepub.com The reaction rates are sensitive to the electronic properties of the substituents, which can be correlated through Hammett plots. cdnsciencepub.com

| Substituent (para-) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (e.u.) |

|---|---|---|

| Methoxy | 23.5 | -5.2 |

| Methyl | 24.1 | -4.8 |

| Hydrogen | 24.8 | -4.5 |

| Chloro | 24.2 | -5.0 |

| Nitro | 24.0 | -6.1 |

Note: The data in this table is representative of substituted benzaldoxime systems and is intended to illustrate the concept of activation energy variation with substituents. The values are based on data for the conversion of substituted syn-benzaldoxime p-toluenesulfonates in 95% ethanol. cdnsciencepub.com

Solvent Effects and Implicit Solvation Models

Reactions are typically carried out in a solvent, which can significantly impact reaction pathways and energetics. Computational chemistry accounts for these effects using various solvation models. Explicit models treat individual solvent molecules, offering high accuracy at a great computational cost. In contrast, implicit or continuum solvation models represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to capture the bulk effects of the solvent. nih.govwikipedia.org

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. biointerfaceresearch.com In this approach, the solute is placed within a cavity carved out of the solvent continuum, and the solute-solvent interactions are calculated based on the polarization of the dielectric medium. biointerfaceresearch.com DFT studies on oxime derivatives often employ the PCM to simulate solvent effects on molecular structure, stability, and reactivity. biointerfaceresearch.com For this compound, the presence of the polarizable sulfur atom and the oxime group suggests that its behavior would be sensitive to the solvent environment. An implicit solvation model would be essential to accurately predict its reaction kinetics and equilibria in solution, accounting for the stabilization or destabilization of reactants, transition states, and products.

Intermolecular Interactions and Adsorption Phenomena (e.g., theoretical studies on corrosion inhibition for related compounds)

The electronic structure of this compound, particularly the presence of heteroatoms (N, O, S) with lone pairs of electrons and an aromatic ring, makes it a candidate for engaging in various intermolecular interactions. These interactions are crucial in determining its physical properties and potential applications, such as in materials science. One such application, often explored theoretically for similar sulfur-containing aromatic compounds, is corrosion inhibition. mdpi.comresearchgate.netscispace.com

Theoretical studies on corrosion inhibition investigate the adsorption of organic molecules onto a metal surface, which forms a protective layer that impedes the corrosion process. DFT calculations and molecular dynamics (MD) simulations are powerful tools for elucidating these adsorption phenomena. nih.gov Quantum chemical parameters calculated via DFT, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (μ), are correlated with the inhibition efficiency of a molecule. researchgate.net

For compounds related to this compound, the following principles generally apply:

High EHOMO : Indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption.

Low ELUMO : Suggests the ability to accept electrons from the metal surface, forming a feedback bond.

Small ΔE : Implies higher reactivity and thus a greater potential for interaction with the metal surface.

Presence of Heteroatoms : The sulfur, nitrogen, and oxygen atoms can act as active centers for adsorption on the metal surface. The sulfur atom, in particular, is known to form strong coordinate bonds with metal surfaces. mdpi.com

MD simulations can further model the adsorption process, providing insights into the orientation of the inhibitor molecule on the metal surface and the interaction energies. For aromatic sulfur-containing compounds, it is often observed that the molecule adsorbs in a planar orientation, maximizing the contact between the π-system of the aromatic ring and the metal surface, supplemented by the strong anchoring effect of the sulfur atom. mdpi.com

The table below presents typical quantum chemical parameters for a representative sulfur-containing aromatic corrosion inhibitor, illustrating the kind of data generated in these theoretical studies.

| Parameter | Calculated Value |

|---|---|

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -1.50 |

| ΔE (HOMO-LUMO gap) (eV) | 4.75 |

| Dipole Moment (Debye) | 3.8 |

| Electron Affinity (eV) | 1.45 |

| Ionization Potential (eV) | 6.20 |

Note: The data presented is for a representative aromatic sulfur-containing compound and serves to illustrate the parameters used in theoretical corrosion inhibition studies. The values are conceptual and not specific to this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity analysis of organic molecules like 4-(Methylthio)benzaldoxime. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional ¹H and ¹³C NMR spectra are crucial for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

For this compound, the expected signals in the ¹H NMR spectrum would include a singlet for the methylthio (-SCH₃) protons, distinct signals for the aromatic protons on the benzene (B151609) ring (typically appearing as doublets due to ortho-coupling), a characteristic signal for the oxime proton (-NOH), and another for the imine proton (-CH=N). The integration of these signals corresponds to the number of protons giving rise to each signal, confirming the molecular structure.

The ¹³C NMR spectrum would show distinct peaks for the methylthio carbon, the imine carbon, and the four unique aromatic carbons (as the para-substituted ring has a plane of symmetry). The chemical shifts of these carbons provide evidence for the electronic structure of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -SCH₃ | ~2.5 | Singlet (s) | -SCH₃ | ~15 |

| Aromatic H (ortho to -CH=N) | ~7.5 | Doublet (d) | Aromatic C (ipso, attached to -S) | ~140 |

| Aromatic H (ortho to -SCH₃) | ~7.2 | Doublet (d) | Aromatic C (ortho to -S) | ~126 |

| -CH=N | ~8.1 | Singlet (s) | Aromatic C (ortho to -CH=N) | ~128 |

| -NOH | ~11.0 | Singlet (s, broad) | Aromatic C (ipso, attached to -CH=N) | ~130 |

| -CH=N | ~150 |

Beyond structural confirmation, NMR is a powerful tool for purity assessment. Quantitative NMR (qNMR) allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. emerypharma.comkoreascience.kr The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method. emerypharma.comkoreascience.kr For purity assessment of this compound, a suitable internal standard would be chosen that has at least one resonance that does not overlap with any signals from the analyte or residual solvents. koreascience.kr By carefully weighing both the sample and the standard, the purity can be calculated with high accuracy and precision, providing results traceable to the International System of Units (SI). koreascience.kr This method is non-destructive and can simultaneously identify and quantify impurities. acs.orgresearchgate.net

While 1D NMR is often sufficient for simple molecules, 2D NMR techniques provide deeper structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring. It helps in unambiguously assigning which protons are neighbors in the spin system. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum of this compound would show a cross-peak connecting the methyl protons to the methyl carbon, the imine proton to the imine carbon, and each aromatic proton to its respective aromatic carbon. This is invaluable for assigning the ¹³C spectrum.

X-ray Diffraction Crystallography

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

By irradiating a suitable single crystal of this compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing the exact positions of each atom. This provides unambiguous information on bond lengths, bond angles, and torsional angles. researchgate.netsemanticscholar.org The resulting crystal structure would confirm the molecular geometry, including the configuration (E/Z isomerism) of the oxime group and the planarity of the benzene ring. The analysis would also yield the unit cell parameters and the space group in which the compound crystallizes. nih.gov

The crystal structure also reveals how molecules are arranged in the crystal lattice, providing insight into the non-covalent interactions that govern the supramolecular assembly. nih.govrsc.org For oximes, a key interaction is hydrogen bonding involving the hydroxyl group (-OH) of the oxime, which can act as a hydrogen bond donor, and the nitrogen atom (=N-), which can act as an acceptor. scispace.comscispace.com

Based on systematic studies of other aldoximes, this compound would be expected to form common supramolecular synthons. acs.orgresearchgate.net These include:

R²₂(6) Dimers: Two molecules form a cyclic dimer through a pair of reciprocal O-H···N hydrogen bonds. scispace.com

C(3) Catemers (Chains): Molecules link head-to-tail via O-H···N hydrogen bonds to form infinite chains. acs.orgresearchgate.net

The presence of the polarizable sulfur atom and the aromatic ring could also lead to other interactions, such as C-H···S contacts, C-H···π interactions, or π-π stacking, which would further stabilize the crystal packing. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these various intermolecular contacts within the crystal structure. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in a compound. mdpi.comrenishaw.com

FT-IR Spectroscopy: Measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations that cause a change in the dipole moment. mdpi.com

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. renishaw.com

For this compound, the vibrational spectra would display characteristic bands confirming the presence of its key functional groups. A detailed assignment of these bands can be supported by computational methods like Density Functional Theory (DFT). researchgate.net

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|---|

| O-H Stretching | Oxime (-NOH) | 3100 - 3400 (broad) | Strong / Weak |

| Aromatic C-H Stretching | Benzene Ring | 3000 - 3100 | Medium / Strong |

| Aliphatic C-H Stretching | Methyl (-SCH₃) | 2850 - 3000 | Medium / Medium |

| C=N Stretching | Oxime (-CH=N-) | 1620 - 1680 | Medium-Strong / Medium-Strong |

| Aromatic C=C Stretching | Benzene Ring | 1450 - 1600 | Strong / Strong |

| O-H Bending | Oxime (-NOH) | 1300 - 1450 | Medium / Weak |

| N-O Stretching | Oxime (-N-O) | 930 - 960 | Strong / Weak |

| C-S Stretching | Thioether (-S-CH₃) | 600 - 800 | Weak-Medium / Strong |

The broad O-H stretching band in the IR spectrum is characteristic of a hydrogen-bonded hydroxyl group. acadpubl.eu The C=N stretch is a key indicator of the oxime functionality. The C-S stretching vibration is often weak in the IR spectrum but can produce a more prominent signal in the Raman spectrum. scispace.com Aromatic C=C stretching vibrations typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. Together, these techniques provide a spectroscopic fingerprint for the rapid identification and structural confirmation of this compound. nih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₈H₉NOS, which corresponds to a monoisotopic mass of approximately 167.0405 Da. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed.

Under EI-MS, the molecule is expected to generate a distinct molecular ion peak (M⁺) at m/z 167. Subsequent fragmentation would provide structural information. A plausible fragmentation pathway involves the loss of hydroxyl (-OH), methyl (-CH₃), or thio radical (-SH) groups, as well as cleavage of the oxime and thioether moieties. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with high accuracy.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 167 | [C₈H₉NOS]⁺ (Molecular Ion) | - |

| 152 | [C₈H₈OS]⁺ | -NH |

| 151 | [C₈H₇OS]⁺ | -H₂O |

| 150 | [C₈H₈NS]⁺ | -OH |

| 136 | [C₇H₆NS]⁺ | -CH₃O |

| 122 | [C₇H₈S]⁺ | -HCNO |

Advanced Chromatographic Techniques (e.g., HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and quantifying the yield of this compound from a synthesis reaction. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this analysis. ekb.eg

The method would typically employ a C18 stationary phase column, which separates compounds based on their hydrophobicity. ptfarm.plnih.gov A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer would be used for elution. sielc.com Detection is commonly achieved using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, likely in the 254-280 nm range due to the aromatic ring. ekb.eg

For accurate yield determination, a calibration curve is constructed using standards of known concentrations. By comparing the peak area of the analyte in the sample to the calibration curve, the precise quantity can be determined. The purity is assessed by the relative area of the main peak compared to any impurity peaks in the chromatogram. jfda-online.com

Table 4: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10 - 20 µL |

Kinetic Spectroscopic Methods (e.g., Stopped-Flow Spectroscopy) for Reaction Monitoring

Kinetic spectroscopic methods are essential for studying the rates and mechanisms of chemical reactions involving this compound. Stopped-flow spectroscopy is a powerful technique for monitoring fast reactions in solution, typically on the millisecond timescale. photophysics.comuniv-lorraine.fr

This technique could be applied to investigate the formation of this compound from its precursors, 4-(methylthio)benzaldehyde (B43086) and hydroxylamine (B1172632). By rapidly mixing the reactants and monitoring the change in absorbance or fluorescence over time at a specific wavelength, the reaction kinetics can be determined. taylorandfrancis.comlibretexts.org The formation of the C=N-OH chromophore would likely lead to a shift in the UV-Vis absorption spectrum, which can be followed to calculate the rate constants of the reaction. photophysics.com This data provides valuable insights into the reaction mechanism, allowing for the optimization of reaction conditions such as pH, temperature, and reactant concentrations. photophysics.com

Applications in Chemical Synthesis and Materials Science

Building Block in Complex Organic Synthesis

4-(Methylthio)benzaldoxime is a key intermediate for the construction of diverse and complex molecular frameworks. Its utility stems from the ability of its functional groups to undergo predictable and high-yielding reactions to form new bonds and heterocyclic systems.

The oxime group of this compound is a direct precursor to nitrile oxides, which are highly reactive 1,3-dipolar species. In the presence of an oxidizing agent, such as a hypervalent iodine(III) reagent, the aldoxime can be converted in situ to 4-(methylthio)benzonitrile (B1583463) oxide. This intermediate readily undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford substituted isoxazolines and isoxazoles, respectively. core.ac.uksciforum.net This method provides an efficient and regioselective route to these important heterocyclic scaffolds, which are found in numerous biologically active molecules. core.ac.ukmdpi.comorganic-chemistry.org The synthesis of 3,4-disubstituted isoxazoles, which can be challenging to prepare via conventional methods, can be facilitated through intramolecular cycloadditions where the alkyne and nitrile oxide are part of the same molecule. mdpi.com

The general transformation for the synthesis of isoxazoles from aldoximes is presented in the table below.

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Type | Reference(s) |

| Aldoxime (e.g., this compound) | Alkyne | Hypervalent Iodine(III) Reagent | 3,5-Disubstituted Isoxazole (B147169) | core.ac.uksciforum.net |

| Aldoxime (e.g., this compound) | Alkene | Hypervalent Iodine(III) Reagent | Substituted Isoxazoline (B3343090) | core.ac.uk |

Furthermore, this compound can serve as a precursor for the synthesis of 1,2,4-oxadiazoles. This typically involves a multi-step process where the aldoxime is first converted to an amidoxime (B1450833). The resulting amidoxime can then be acylated and subsequently cyclized under basic or acidic conditions to yield the 1,2,4-oxadiazole (B8745197) ring. nih.govias.ac.in Various synthetic methods have been developed for the formation of 1,2,4- and 1,3,4-oxadiazoles from different precursors, highlighting the modularity of these synthetic routes. nih.govorganic-chemistry.orgnih.govmdpi.com

The dehydration of aldoximes is a classical and direct method for the synthesis of nitriles. This compound can be readily converted to its corresponding nitrile, 4-(methylthio)benzonitrile, through treatment with a variety of dehydrating agents. google.comnih.govstenutz.eu Common reagents used for this transformation include thionyl chloride, phosgene, and dicyclohexylcarbodiimide. google.com Simpler and less hazardous methods, such as using formic acid or tin(IV) chloride under solvent-free conditions, have also been proven effective for this conversion. google.comresearchgate.net